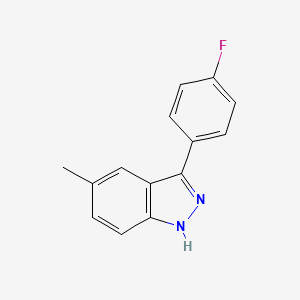

3-(4-fluorophenyl)-5-methyl-1H-indazole

Description

3-(4-Fluorophenyl)-5-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 3. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates electronic properties, while the methyl group contributes to steric effects and lipophilicity. Structural analogs of this compound often share the fluorophenyl motif but vary in core heterocycles (e.g., pyrazole, triazole) or substituents, leading to divergent physicochemical and biological profiles .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c1-9-2-7-13-12(8-9)14(17-16-13)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAKNKQAKRDIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 2-bromo-1-(methylthio)ethanone under basic conditions to form the intermediate, which then undergoes cyclization to yield the target compound . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-methyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-1H-indazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the indazole core can interact with various biological macromolecules . Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

2.1.1. Pyrazole Derivatives Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share the 4-fluorophenyl group but differ in core structure (pyrazole vs. indazole). X-ray diffraction studies reveal small dihedral angles (4.64–10.53°) between the pyrazole and fluorophenyl rings, indicating near-planar conformations that favor π-π stacking interactions .

2.1.2. Triazole-Thiazole Hybrids Isostructural compounds 4 and 5 () incorporate 1,2,3-triazole and thiazole moieties. These hybrids retain the 4-fluorophenyl group but introduce additional nitrogen atoms, altering hydrogen-bonding capacity. Crystal structures show two independent molecules per asymmetric unit with minor conformational adjustments for halogen substitution (Cl vs. F).

Physicochemical and Crystallographic Properties

- Planarity : Pyrazole derivatives () and triazole-thiazole hybrids () exhibit near-planar conformations, whereas the indazole core’s fused rings may enforce stricter planarity, influencing crystal packing and melting points.

- Solubility : Fluorine’s electronegativity enhances polarity, but methyl groups in 3-(4-fluorophenyl)-5-methyl-1H-indazole may reduce aqueous solubility compared to hydroxylated analogs like cardamonin () .

Data Tables: Key Comparisons

Table 2. Crystallographic Parameters

Biological Activity

3-(4-Fluorophenyl)-5-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies, and presenting relevant data in an accessible format.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and an indazole core, which is known for its diverse biological activities. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit notable antitumor properties. A study evaluated a series of indazole derivatives against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cell lines. Among these, certain derivatives showed promising inhibitory effects with IC50 values indicating effective concentrations for inducing cell death:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | K562 | 5.15 | High (HEK-293: 33.2) |

| Other derivatives | Hep-G2 | Various | Varies |

The compound exhibited selective cytotoxicity towards cancer cells while showing relatively lower toxicity towards normal cells, suggesting its potential as a therapeutic agent with fewer side effects .

The antitumor mechanism of this compound appears to involve apoptosis induction and cell cycle arrest. It has been shown to inhibit key proteins associated with cell survival pathways, such as Bcl2 family members and the p53/MDM2 pathway, which are critical in regulating apoptosis .

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects. Studies on related indazole derivatives have demonstrated their ability to modulate feeding behavior and exhibit antinociceptive properties in animal models. For instance, certain derivatives have shown orexant effects (stimulating appetite) while others acted as anorexants (suppressing appetite), indicating a complex interaction with central nervous system pathways .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activity of indazole derivatives:

- Anticancer Study : A series of indazoles were tested against cancer cell lines, revealing that modifications at the C-5 position significantly influenced their activity. The presence of fluorine at specific positions enhanced antiproliferative effects against K562 cells .

- Neuropharmacological Assessment : In vivo tests indicated that certain derivatives could effectively reduce pain responses in models of hyperalgesia, suggesting potential applications in pain management .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-5-methyl-1H-indazole, and how can intermediates be characterized?

A common method involves multi-step reactions starting from fluorophenyl precursors and indazole derivatives. For example, cyclocondensation of hydrazine derivatives with appropriately substituted ketones or aldehydes under acidic or thermal conditions is often employed. Key intermediates (e.g., 5-methylindazole derivatives) should be characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity . Fluorophenyl moieties may require Suzuki-Miyaura coupling for aryl group introduction, with reaction conditions optimized to avoid byproducts .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For example, SHELXL software (via SHELXTL) is widely used for refining crystal structures, especially for resolving positional disorders in fluorinated aromatic systems . High-resolution mass spectrometry (HRMS) and -NMR are essential for verifying molecular weight and fluorine substituent environments, respectively. For polymorphic forms, powder X-ray diffraction (PXRD) can identify crystalline phase variations .

Q. How is the biological activity of this compound typically assessed in preliminary studies?

Standard assays include:

- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with IC values calculated using non-linear regression.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC values .

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for this compound derivatives?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution in indazole systems.

- Catalyst systems : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for fluorophenyl groups.

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocyclic ring formation . Statistical tools like Design of Experiments (DoE) can model interactions between variables to identify optimal conditions .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., reference inhibitors).

- Structural impurities : Confirm purity via HPLC (>98%) and rule out tautomeric forms (e.g., 1H- vs. 2H-indazole) using -NMR and DFT calculations.

- Cell line specificity : Compare activity across multiple cell lines (e.g., primary vs. immortalized cells) to identify target selectivity .

Q. What computational strategies are effective for predicting the pharmacophore of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Fluorophenyl groups often occupy hydrophobic pockets, while the indazole nitrogen participates in hydrogen bonding.

- QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with activity. Fluorine’s electronegativity significantly impacts binding affinity .

Q. How can structure-activity relationships (SAR) guide the design of novel analogs?

Systematic modifications include:

Data Analysis and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.